Torin 2 is a synthetic, small-molecule inhibitor frequently employed in scientific research to investigate the functions and therapeutic potential of the mechanistic target of rapamycin (mTOR) pathway. [] This pathway plays a crucial role in regulating cellular processes like growth, proliferation, survival, and metabolism. [, , , , ] Torin 2 stands out as a second-generation ATP-competitive inhibitor, demonstrating superior potency, selectivity for mTOR, and an improved pharmacokinetic profile compared to earlier inhibitors like Torin 1. [, ] It is extensively used to study mTOR-dependent signaling cascades and to explore potential therapeutic strategies for various diseases, particularly cancer. [, , , , , , , , , , , , , , , ]
Torin 2 is a potent and selective inhibitor of the mechanistic target of rapamycin, which plays a critical role in regulating cell growth, survival, and autophagy. It belongs to a class of compounds known as ATP-competitive inhibitors, specifically targeting the ATP-binding site of various kinases, including mechanistic target of rapamycin complex 1, ataxia telangiectasia mutated kinase, and ataxia telangiectasia and Rad3-related kinase. Torin 2 has demonstrated significant antiproliferative activity across various cancer cell lines and is currently under investigation for its therapeutic potential in cancer treatment.
Torin 2 was first characterized in a study published in Cancer Research in 2013, where it was noted for its superior pharmacokinetic profile compared to earlier inhibitors such as Torin 1. The compound is classified as a second-generation ATP-competitive inhibitor with specific activity against the phosphatidylinositol-3 kinase-like kinase family, which includes ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad3-related kinase .
The synthesis of Torin 2 involves several steps of multistep organic synthesis. In recent studies, eight new analogs of Torin 2 were designed and synthesized to enhance selectivity for ataxia telangiectasia and Rad3-related kinase inhibition. The synthesis typically begins with a precursor compound that undergoes various reactions including nucleophilic substitutions, reductions, and coupling reactions to yield the final product.
Technical Details:
Torin 2 has a complex molecular structure characterized by a specific arrangement of atoms that facilitate its interaction with target kinases. The chemical formula for Torin 2 is C22H24N4O3S, and its molecular weight is approximately 420.52 g/mol.
Structural Data:
The chemical reactions involved in the synthesis of Torin 2 are crucial for generating the desired compound with high purity and efficacy. The synthetic pathway includes:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure successful synthesis .
Torin 2 exerts its effects primarily through competitive inhibition at the ATP-binding site of target kinases. This inhibition disrupts signaling pathways that regulate cell growth and survival, leading to decreased proliferation in cancer cells.
Process:
Torin 2 exhibits several notable physical and chemical properties that contribute to its functionality as an inhibitor:
Torin 2 has significant potential in scientific research and therapeutic applications:
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase belonging to the phosphatidylinositol-3-kinase-related kinase (PIKK) family, evolutionarily conserved from yeast to mammals. It serves as a central integrator of extracellular signals (growth factors, nutrients, energy status, and stress) to coordinate fundamental cellular processes including:
This deep conservation underscores mTOR’s non-redundant role in balancing anabolic and catabolic processes. In mammalian systems, mTOR operates within two structurally and functionally distinct complexes:
Table 1: Evolutionarily Conserved Functions of mTOR Complexes
Organism | mTORC1 Functions | mTORC2 Functions | Key Conserved Substrates |
---|---|---|---|
Yeast | Nutrient response | Actin polarization | Sch9 (S6K homolog) |
Drosophila | Growth coordination | Metabolic regulation | d4E-BP |
Mammals | Translation, autophagy | Cell survival, metabolism | S6K, 4E-BP1, AKT |
Hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of diverse malignancies and metabolic disorders. Genetic alterations (e.g., PTEN loss, PIK3CA mutations, or AKT amplification) or epigenetic mechanisms lead to constitutive mTOR signaling, driving uncontrolled proliferation and evasion of cell death. Key disease associations include:
Hematologic Malignancies: B-cell acute lymphoblastic leukemia (B-pre ALL) and adult T-cell leukemia/lymphoma (ATL) exhibit phospho-AKT(Ser473) and phospho-S6K, sustaining survival of malignant clones [6] [7].
Therapeutic Resistance: Aberrant mTORC2-mediated AKT activation confers resistance to chemotherapy (e.g., cisplatin in ovarian cancer) and targeted agents [4].
Table 2: mTOR Pathway Dysregulation in Human Cancers
Disease | Molecular Alteration | Clinical Impact | Reference |
---|---|---|---|
Neuroblastoma | MycN amplification + p-AKT elevation | Reduced survival; chemoresistance | [2] |
Hepatocellular Carcinoma | mTORC1 hyperactivation + UHRF1 upregulation | Silencing of tumor suppressors | [9] |
Epithelial Ovarian Cancer | Dual mTORC1/mTORC2 phosphorylation | Poor progression-free survival (p=0.0188) | [4] |
B-pre ALL | p-S6K + p-4EBP1 overexpression | Disease progression and relapse | [6] |
First-generation mTOR inhibitors (rapalogs) like rapamycin and everolimus are allosteric inhibitors targeting only mTORC1. Their limitations include:
Second-generation ATP-competitive inhibitors bind the mTOR kinase domain, blocking both mTORC1 and mTORC2. Among these, Torin 2 (chemical name: 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one) exhibits superior properties:
Table 3: Evolution of mTOR Inhibitors
Property | Rapamycin | First-Generation ATP Inhibitors (e.g., PP242) | Torin 2 |
---|---|---|---|
Target Specificity | mTORC1 only | mTORC1/C2 + PI3K | mTORC1/C2 + PIKK family |
Cellular mTORC1 IC₅₀ | Variable | ~50-100 nM | 0.25 nM |
mTORC2 Inhibition | No (chronic only) | Yes | Yes (acute) |
AKT Feedback Reactivation | Severe | Moderate | Minimal |
Additional Targets | FKBP12 | PI3K, VPS34 | ATM, ATR, DNA-PK |
Torin 2’s design overcomes critical limitations of earlier inhibitors by enabling comprehensive pathway suppression, thereby disrupting oncogenic signaling networks more effectively [1] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7